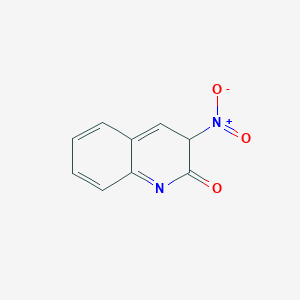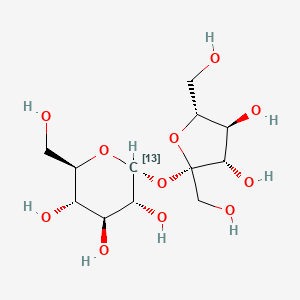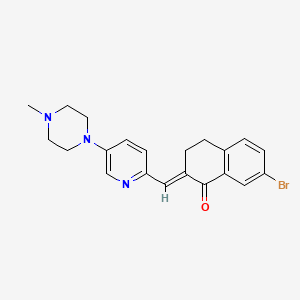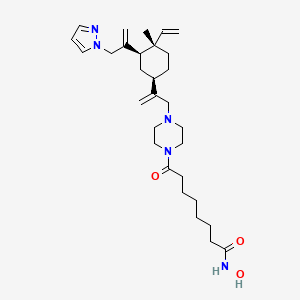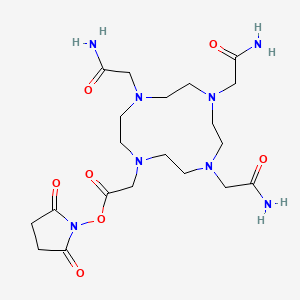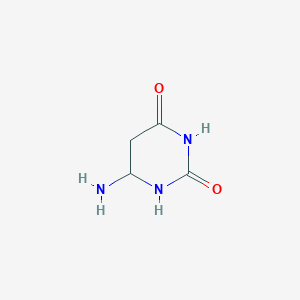![molecular formula C6H4ClN3O B12363181 2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a ketone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyrrolopyrimidine derivative . Another method involves the use of ethyl 2-cyano-4,4-dimethoxybutanoate, which is coupled with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by the addition of formamidine to yield the pyrimidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The ketone group at the 4-position can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (MeONa) in butanol (BuOH) can be used for substitution reactions.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) can be used for the oxidation of sulfur-containing groups.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Compounds with oxidized functional groups, such as sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents, kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins, such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Industrial Applications: It is used in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases and enzymes. For example, it can inhibit the activity of protein tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives have a similar pyrimidine ring but with different functional groups at the 7-position.
Uniqueness
2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine atom at the 2-position and ketone group at the 4-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2,4H,(H,9,10,11) |
InChI Key |
ARWILWAQXJUGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(N=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


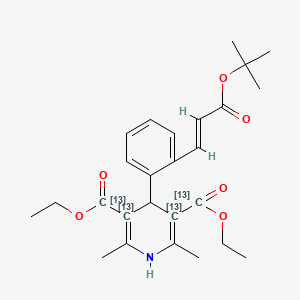
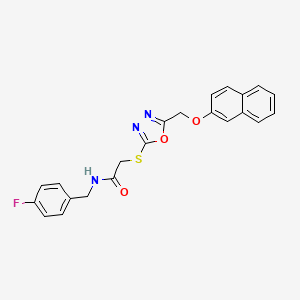
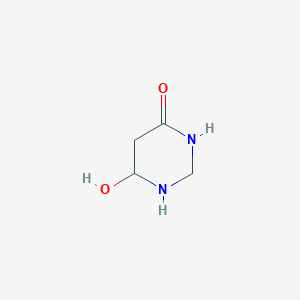
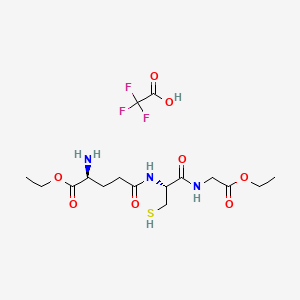
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
